molecular formula C7H5Br3O B1354577 2,3,6-Tribromo-4-methylphenol CAS No. 36776-51-9

2,3,6-Tribromo-4-methylphenol

Cat. No. B1354577
CAS RN: 36776-51-9
M. Wt: 344.83 g/mol
InChI Key: FTGDPJRWRYCBFF-UHFFFAOYSA-N
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Description

2,3,6-Tribromo-4-methylphenol is a hydroxytoluene . It is an active compound .


Synthesis Analysis

Bromo 4 methylphenol was synthesized from 4 methylphenol by esterification, bromination and hydrolysis, and the yield was 85.6%. The product was characterized by IR and 1H NMR spectroscopy .


Molecular Structure Analysis

The molecular formula of 2,3,6-Tribromo-4-methylphenol is C7H5Br3O . The molecular weight is 344.83 g/mol . The IUPAC name is 2,3,6-tribromo-4-methylphenol . The InChI is InChI=1S/C7H5Br3O/c1-3-2-4 (8)7 (11)6 (10)5 (3)9/h2,11H,1H3 . The Canonical SMILES is CC1=CC (=C (C (=C1Br)Br)O)Br .


Chemical Reactions Analysis

The chemical reactions of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its physical and chemical properties .

Scientific Research Applications

Radical-Scavenging Activity

2,3,6-Tribromo-4-methylphenol, a brominated phenol, has been isolated from marine red algae like Symphyocladia latiuscula. This compound, along with other similar bromophenols, has demonstrated significant radical-scavenging activity. These bromophenols are highly potent, with IC50 values ranging from 8.1 to 24.7 µM, compared to the known positive control butylated hydroxytoluene (BHT) with an IC50 of 81.8 µM (Duan, Li, & Wang, 2007).

Antibacterial Properties

Some derivatives of 2,3,6-Tribromo-4-methylphenol have shown inhibitory activity against Staphylococcus aureus. Specifically, 2,3,6-Tribromo-4,5-dihydroxybenzyl ethyl ether and its analogs were tested for antibacterial properties and showed significant inhibitory effects (Xu, Song, Fan, Fang, & Shi, 2009).

Anti-Diabetic Potential

Several studies have focused on the anti-diabetic potential of 2,3,6-Tribromo-4,5-dihydroxybenzyl derivatives from marine algae like Symphyocladia latiuscula. These compounds inhibit tyrosine phosphatase 1B (PTP1B) and α-glucosidase, enzymes involved in diabetes management. They have shown potential as novel anti-diabetic drugs due to their ability to enhance insulin sensitivity and glucose uptake (Paudel, Seong, Park, Jung, & Choi, 2019).

Aldose Reductase Inhibitory Effects

In the context of aldose reductase inhibition, which is significant in managing diabetic complications, 2,3,6-Tribromo-4-methylphenol derivatives have shown considerable effectiveness. This activity is crucial in thedevelopment of therapeutic strategies for diabetic complications (Wang, Okada, Shi, Wang, & Okuyama, 2005).

Carbonic Anhydrase Inhibitory Properties

Bromophenols, including those related to 2,3,6-Tribromo-4-methylphenol, have been studied for their carbonic anhydrase inhibitory properties. This enzyme is significant in various physiological processes and these compounds, therefore, have potential therapeutic implications in conditions like glaucoma, epilepsy, and osteoporosis (Balaydın, Soyut, Ekinci, Göksu, Beydemir, Menzek, & Şahin, 2012).

Antioxidant Activity

A number of bromophenols, including derivatives of 2,3,6-Tribromo-4-methylphenol, isolated from marine algae, have shown potent antioxidant activities. These properties are evaluated in various biochemical and cellular assays, indicating their potential in oxidative stress management (Olsen, Hansen, Isaksson, & Andersen, 2013).

Potential in Molecular Imprinting Technology

Molecularly imprinted technology has utilized 2,4,6-Tribromophenol, a structurally related compound, to create novel electrochemical sensors. These sensors show excellent selective recognition ability and potential for detecting tribromophenol in various environments (Ma, Wu, Huang, Wu, Xiang, & Chen, 2015).

Antifouling Activity

In marine environments, certain bromophenols derived from sponges, including those structurally related to 2,3,6-Tribromo-4-methylphenol, exhibit significant antifouling activity. This property is crucial in preventing the undesirable accumulation of organisms on submerged surfaces, suggesting potential applications in marine coatings and environmental management (Ortlepp, Pedpradap, Dobretsov, & Proksch, 2008).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

The future directions of research on 2,3,6-Tribromo-4-methylphenol are not well documented in the literature. More research is needed to understand its potential applications and impacts .

properties

IUPAC Name

2,3,6-tribromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br3O/c1-3-2-4(8)7(11)6(10)5(3)9/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGDPJRWRYCBFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503983
Record name 2,3,6-Tribromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,6-Tribromo-4-methylphenol

CAS RN

36776-51-9
Record name 2,3,6-Tribromo-4-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MJ Gray, MP Hartshorn, BR Penfold… - Australian journal of …, 1984 - CSIRO Publishing
The nitrations of 2-substituted 4-methyl-6-nitrophenols (1a),(l1b) and (1c) give 6-substituted 3-methyl-2-nitro-1,4-benzoquinones (2a), (2b) and (2c). Similar reaction of 2,3-dibromo-4-…
Number of citations: 3 www.publish.csiro.au
JM Brittain, PBD de la Mare… - Journal of the Chemical …, 1981 - pubs.rsc.org
Regiospecific protodebromination of ring-substituted bromophenols derived from 2-, 3-, or 4-methylphenol can be effected by heating them with aqueous hydrogen iodide; the synthetic …
Number of citations: 22 pubs.rsc.org
MJ Gray - 1984 - ir.canterbury.ac.nz
Reaction of 2-chloro- (28a), 2-bromo- (28b) and 2-methyl (28c) 6-nitro-4-methylphenols with fuming nitric acid at 50 gives the 5-chloro (29a), 5-bromo- (29b) and 5-methyl- (29c) 2-…
Number of citations: 3 ir.canterbury.ac.nz
JR Merchant, VB Desai - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
The synthesis of 4-alkyl-4-trihalogenomethylcyclohexa-2,5-dienone derivatives by the application of the Zincke–Suhl reaction on p-alkyl-phenols is described. In some cases, only …
Number of citations: 3 pubs.rsc.org
R Muthukrishnan, R Kannan… - Journal of the Chemical …, 1973 - pubs.rsc.org
2-Chloro-3,5-dinitrobenzoicacid (1a) reacts with phenols and alcohols in pyridineto give aryl and alkyl 3,5-dinitrosalicylates (2; R = aryl or alkyl), exclusively in most cases, and along …
Number of citations: 1 pubs.rsc.org
E Keinan, D Eren - The Journal of Organic Chemistry, 1987 - ACS Publications
Highly efficient copper-catalyzed polymethoxylation of tribromocresol is the key process in a three-step, practical approach to obtain ubiquinone 0 from p-cresol. Short syntheses of …
Number of citations: 62 pubs.acs.org
AR Forrester, JL Wardell - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the “monohydroxy derivatives of benzene.” The term “phenol” is applied generally to all derivatives of benzene and its homologs having …
Number of citations: 6 www.sciencedirect.com
Y Ji, W Xu, W Jin, Y Weimin - Synthetic communications, 2006 - Taylor & Francis
The title compound, a key material for synthesis of coenzyme Q 10 , was effectively prepared in high yield by a reaction sequence starting from 3,4,5‐trimethoxybenzadehyde via Wolff–…
Number of citations: 16 www.tandfonline.com
A Fischer, GN Henderson - Canadian Journal of Chemistry, 1983 - cdnsciencepub.com
La bromation de p-crésol, dubromo-2-p-crésol, dudiméthyl-3,4 phénol et du mésitol dans l'acide trifluorométhanesulfonique donne comme produit principal le dérivé bromé portant un …
Number of citations: 32 cdnsciencepub.com

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